molecular formula C25H23ClN4O5 B3398262 N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1021250-99-6

N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3398262
CAS No.: 1021250-99-6
M. Wt: 494.9 g/mol
InChI Key: LTNPGKTYBILDKF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:

  • A 3-chloro-4-methoxyphenyl group (electron-withdrawing Cl and electron-donating OMe substituents).
  • A 4,6-dimethyl-2-oxopyridin-1(2H)-yl core, contributing to planarity and metabolic stability.
  • An acetamide bridge facilitating structural flexibility .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-14-11-15(2)30(13-21(31)27-17-7-10-20(34-4)19(26)12-17)25(32)22(14)24-28-23(29-35-24)16-5-8-18(33-3)9-6-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNPGKTYBILDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}. Its structural complexity includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as it is known for various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring is recognized for its role in enhancing lipophilicity and facilitating transmembrane diffusion, which is crucial for drug bioavailability and efficacy .

Biological Activity and Pharmacological Effects

  • Antimicrobial Activity : Compounds containing oxadiazole derivatives have shown promising antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains due to their ability to disrupt cellular processes .
  • Antiparasitic Activity : The compound's structural similarity to known antimalarial agents suggests potential efficacy against Plasmodium falciparum. Structure-activity relationship studies have demonstrated that modifications in the aromatic substituents can enhance antiplasmodial potency .
  • Anticancer Potential : The incorporation of the 1,2,4-oxadiazole moiety has been linked to anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and caspases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiplasmodialIC50 values in low nanomolar range
AnticancerInduction of apoptosis

Case Study: Antiplasmodial Activity

In a study focused on antiplasmodial activity, derivatives of oxadiazoles were synthesized and evaluated. The lead compound exhibited an IC50 value of 0.034μM0.034\mu M against the chloroquine-sensitive strain PfNF54, indicating strong antimalarial potential with a selectivity index of 1526 . This highlights the importance of structural modifications in enhancing drug efficacy.

Case Study: Anticancer Mechanism

Another investigation assessed the anticancer effects of oxadiazole derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The study found that these compounds significantly inhibited cell proliferation and triggered apoptotic pathways through the activation of caspase 3 and modulation of p53 expression levels .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}, and it features multiple functional groups that contribute to its biological activity. The presence of a chloro group, methoxy groups, and an oxadiazole ring indicates potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural modifications impact biological activity. For this compound, variations in substituents on the aromatic rings and the oxadiazole moiety have been systematically explored to optimize potency against specific targets .

Synthesis and Biological Evaluation

A notable study synthesized a series of oxadiazole derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that specific modifications enhanced cytotoxic effects significantly compared to the parent compound .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of related compounds in animal models of cancer and infection. These studies often reveal important data regarding bioavailability, half-life, and potential side effects that are critical for further development .

Summary Table of Key Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibits growth of Gram-positive/negative bacteria
SAR StudiesStructural modifications enhance potency
In Vivo EfficacyEvaluated in animal models

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Key Analog : N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()

  • Difference : Replaces the 4-methoxyphenyl on the oxadiazole with a 4-chlorophenyl .
  • Impact: Increased lipophilicity (Cl vs. OMe).
Feature Target Compound 4-Chlorophenyl Analog
Oxadiazole substituent 4-Methoxyphenyl 4-Chlorophenyl
LogP (estimated) ~3.5 ~4.2
Electronic effect Electron-donating (OMe) Electron-withdrawing (Cl)

Heterocycle Replacement: Oxadiazole vs. Triazole

Key Analog : N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Difference : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole containing a sulfanyl group.
  • Impact: Triazole’s additional nitrogen may enhance hydrogen bonding but reduce metabolic stability.
Feature Target Compound Triazole Analog
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Sulfur presence No Yes (sulfanyl group)
Metabolic stability High (oxadiazole resistance) Moderate (triazole lability)

Pyridinone Core Modifications

Key Analog: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

  • Difference: Replaces the pyridinone core with a pyrazole ring bearing amino and methylsulfanyl groups.
  • Impact: Pyrazole’s smaller size may reduce steric hindrance.

Aromatic Substitution Patterns

Key Analog: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide ()

  • Difference: Incorporates a chromeno-pyrimidine system instead of pyridinone-oxadiazole.
  • Impact: Extended conjugation may improve UV absorption (relevant for photodegradation studies).

Research Findings and Implications

  • Antimicrobial Potential: Compounds with 1,2,4-oxadiazoles (e.g., target compound) are frequently associated with antimicrobial activity due to their ability to disrupt bacterial membranes .
  • Metabolic Considerations: The acetamide linker and pyridinone core in the target compound likely enhance metabolic stability compared to triazole or pyrazole derivatives .

Q & A

Q. Validation :

  • Intermediate purity : Monitor via TLC/HPLC and confirm by 1H^1H-NMR.
  • Key intermediates : Characterize using HRMS and 13C^{13}C-NMR for regiochemical confirmation .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are overlapping signals resolved?

Methodological Answer:

  • Core techniques :
    • 1H^1H- and 13C^{13}C-NMR for backbone assignment.
    • HRMS for molecular ion verification.
    • IR for carbonyl (C=O, C=N) and amide (N-H) group identification .
  • Signal resolution :
    • Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping aromatic protons in the oxadiazole and pyridinone moieties .
    • Variable-temperature NMR to resolve dynamic effects in hindered regions .

Basic: What safety precautions are essential during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar acetamide derivatives show acute toxicity) .
  • Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the oxadiazole ring .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic fumes (e.g., HCl, NOₓ) .

Advanced: How can low yields in the oxadiazole cyclocondensation step be improved?

Methodological Answer:
Optimization strategies :

ParameterOptionsRationale
Catalyst POCl₃ vs. CDICDI reduces side reactions in polar aprotic solvents
Solvent DMF vs. THFDMF enhances reactivity of nitrile intermediates
Temperature 80–100°C vs. RTHigher temps accelerate cyclization but may degrade sensitive groups

Example : Replacing POCl₃ with CDI in DMF increased yields from 45% to 72% in analogous oxadiazole syntheses .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Methodological Answer:

  • Case study : Discrepancies in 1H^1H-NMR chemical shifts of the pyridinone methyl groups.
    • Step 1 : Recalculate DFT-based NMR (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) .
    • Step 2 : Compare with experimental data; adjust for tautomerism (e.g., keto-enol equilibrium in pyridinones) .
    • Step 3 : Validate via X-ray crystallography to confirm dominant tautomer .

Advanced: What computational strategies predict biological activity and target interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) based on the oxadiazole’s electron-deficient π-system .
  • QSAR : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to predict antimicrobial IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize in vitro assays .

Advanced: Which in vitro assays are suitable for evaluating antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
    • Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects .
  • Anticancer :
    • MTT assay : Screen cytotoxicity on cancer cell lines (e.g., MCF-7, A549) .
    • Apoptosis markers : Use flow cytometry for Annexin V/PI staining .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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